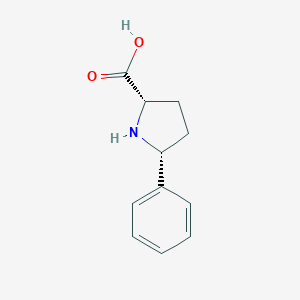

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a five-membered pyrrolidine ring with a phenyl group attached to the fifth carbon and a carboxylic acid group at the second carbon. The stereochemistry of the compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and carboxylic acid groups. One common method includes the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. For instance, the compound can be synthesized starting from a chiral precursor such as (S)-proline, which undergoes a series of reactions including cyclization, functional group transformations, and stereoselective additions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols or amines under standard conditions:

Decarboxylation

Thermal or photolytic decarboxylation removes CO<sub>2</sub>, yielding 5-phenylpyrrolidine derivatives:

-

Conditions : 150°C in diphenyl ether

-

Yield : 60–70%

-

Mechanism : Radical pathway stabilized by the aromatic phenyl group.

Ring Functionalization

The pyrrolidine ring undergoes stereoselective modifications:

Protection/Deprotection Strategies

Protective groups modulate reactivity for synthetic applications:

| Protecting Group | Conditions | Stability |

|---|---|---|

| Boc (tert-butyl) | (Boc)<sub>2</sub>O, DMAP | Stable under acidic conditions |

| Fmoc (fluorenyl) | Fmoc-Cl, NaHCO<sub>3</sub> | Removed with piperidine in DMF |

Bioconjugation and Drug Design

The carboxylic acid is leveraged for targeted modifications:

-

Prodrug synthesis : Conjugation with PEG chains enhances solubility.

-

Enzyme inhibitors : Forms hydrogen bonds with active-site residues in MMP-9.

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis at extremes (pH <2 or >10).

-

Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Drug Development

The compound is recognized for its role as an intermediate in the synthesis of bioactive compounds. Its structural features facilitate interactions with biological targets, making it a candidate for developing novel therapeutic agents. Research indicates that it may influence receptor interactions and has potential applications in treating pain and neurological disorders .

Chiral Catalysis

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is employed in asymmetric synthesis processes. It serves as a chiral ligand in various catalytic reactions, enabling the production of enantiomerically enriched compounds crucial for pharmaceuticals .

Peptide Synthesis

The compound is widely used as a protecting group in solid-phase peptide synthesis (SPPS). Its ability to selectively modify amino acids without affecting the overall structure of the peptide chain is vital for synthesizing complex peptides and proteins . This application is particularly important in developing peptide-based drugs and vaccines.

Biochemical Research

In biochemical studies, this compound aids in investigating protein interactions and enzyme activities. Researchers utilize it to gain insights into biological processes and identify potential drug targets. Its unique structure allows it to participate in various biochemical assays, enhancing the understanding of cellular mechanisms .

Material Science

The compound can be incorporated into polymer systems to enhance material properties such as flexibility and thermal stability. This application is beneficial for creating advanced materials used in coatings and adhesives . Its versatility in material science highlights its potential beyond traditional chemical applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the accurate analysis of complex mixtures, contributing to various fields such as environmental monitoring and quality control in pharmaceuticals .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of compounds derived from this compound on melanoma cell lines. The results demonstrated significant activity against cancer cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Chiral Ligand Efficiency

Research highlighted the efficiency of this compound as a chiral ligand in copper(II)-catalyzed Henry reactions. The compound achieved excellent yields with high enantiomeric excesses, showcasing its utility in synthesizing chiral molecules essential for drug development .

作用機序

The mechanism of action of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The phenyl group and carboxylic acid moiety contribute to its overall molecular recognition and activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .

類似化合物との比較

Similar Compounds

(2S,5R)-5-hydroxy-2-pyrrolidinecarboxylic acid: Similar in structure but with a hydroxyl group instead of a phenyl group.

(2S,5R)-5-methylpyrrolidine-2-carboxylic acid: Contains a methyl group instead of a phenyl group.

(2S,5R)-5-phenylpyrrolidine-2-one: Similar structure but with a ketone group instead of a carboxylic acid.

Uniqueness

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

生物活性

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group. Its molecular formula is C11H13NO2, and it has a molar mass of approximately 191.23 g/mol. The stereochemistry at the 2 and 5 positions is crucial for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic processes and receptor activities, which may lead to alterations in cellular signaling pathways. Specifically, its chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : The compound shows potential as a modulator of neurotransmitter systems, influencing mood regulation and cognitive functions. Its structural similarity to amino acids involved in neurotransmission suggests it may interact with neurotransmitter receptors .

- Antiproliferative Activity : Studies have investigated its effects on cancer cell lines. For instance, it has been evaluated for its antiproliferative properties against melanoma cells, indicating selectivity in targeting cancerous cells while sparing normal cells .

Case Studies

- Antiproliferative Studies : A study examined the antiproliferative effects of this compound on human melanoma cell lines. The results demonstrated significant inhibition of cell growth at certain concentrations, suggesting potential therapeutic applications in oncology .

- Neurotransmitter Modulation : Another study focused on the compound's ability to modulate neurotransmitter systems. It was found to enhance serotonin receptor activity in vitro, indicating its potential role in treating mood disorders .

Data Table: Biological Activities Summary

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving chiral catalysts and reagents. Its unique properties make it valuable for applications in medicinal chemistry, particularly in developing new drugs targeting specific biological pathways.

特性

CAS番号 |

158567-93-2 |

|---|---|

分子式 |

C13H17NO2 |

分子量 |

219.28 g/mol |

IUPAC名 |

ethyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12+/m1/s1 |

InChIキー |

BJOUEZQMVVKCPC-NEPJUHHUSA-N |

SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O |

異性体SMILES |

CCOC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2 |

正規SMILES |

CCOC(=O)C1CCC(N1)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。